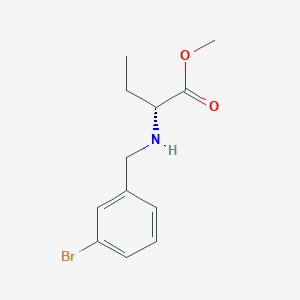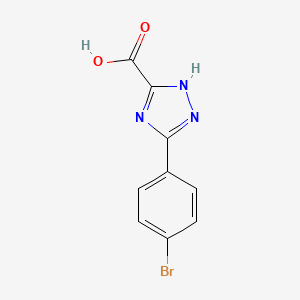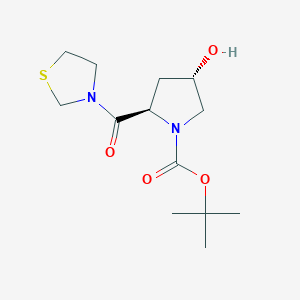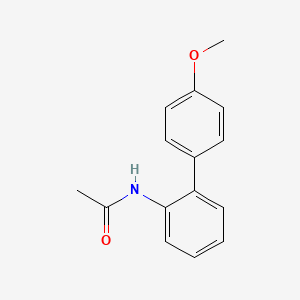![molecular formula C23H27BrFNO4 B14119059 Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)
Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a fluoro substituent, and a benzoazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzoazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This is achieved through a substitution reaction where a bromophenyl group is introduced to the benzoazepine core.
Fluorination: The addition of a fluorine atom is typically carried out using fluorinating agents under specific conditions.
Protection and deprotection steps: These steps involve the use of protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 3-(2-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate is unique due to its specific combination of functional groups and its benzoazepine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C23H27BrFNO4 |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
tert-butyl 5-(2-bromophenyl)-9-fluoro-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C23H27BrFNO4/c1-23(2,3)30-22(27)26-11-10-15-16(12-19(28-4)21(29-5)20(15)25)17(13-26)14-8-6-7-9-18(14)24/h6-9,12,17H,10-11,13H2,1-5H3 |
InChI-Schlüssel |
ZMEPDJFOCJUPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3Br)OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B14118993.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)
![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
